Eprazinone is a member of the class of piperazines in which the two amino hydrogens of piperazine are replaced by 2-benzoylpropyl and 2-ethoxy-2-phenylethyl groups. It has a role as a mucolytic. It is a N-alkylpiperazine, an ether and an aromatic ketone. It is a conjugate base of an eprazinone(2+). Eprazinone (trade name Eftapan) is a mucolytic drug, and relieves bronchospasms.
Molecular Structure Analysis
The crystal structure of Eprazinone dihydrochloride has been determined using X-ray crystallography. [] Key structural features include:
Extended conformation: The molecule adopts an extended conformation. []
Piperazine ring: The piperazine ring exists in a standard chair conformation. []
Planar arrangement: The four carbon atoms within the molecule are arranged in a planar configuration. []
Hydrogen bonding: Two chloride ions are involved in hydrogen bonding with the two nitrogen atoms of the piperazine ring. []
Mechanism of Action
Interaction with mucins: Eprazinone displays an affinity for polyanionic bronchial mucins. [] This interaction is thought to potentially alter the fibrillar structure of bronchial mucus, influencing its rheological properties. []
Modulation of ion transport: Eprazinone has been observed to influence ion transport across canine tracheal epithelium in vitro. [] Specifically, it can decrease short-circuit current, suggesting an effect on epithelial ion channels involved in fluid secretion. []
Alteration of lung surfactant levels: Eprazinone administration in rats has been linked to changes in lung surfactant levels in bronchoalveolar lavage fluid (BAL). [] Notably, it increased total and individual phospholipid levels while decreasing total neutral lipids at specific doses. []
Applications
Respiratory disease models: Eprazinone has been employed in animal models to investigate its effects on lung function, particularly in the context of conditions like bronchitis. [, ]
Mucus rheology studies: The interaction of Eprazinone with mucins has been studied in vitro to understand its potential to alter mucus properties, which is relevant to respiratory diseases characterized by mucus hypersecretion. []
Drug interaction studies: Researchers have used techniques like differential scanning calorimetry to assess the compatibility of Eprazinone with other drugs, such as clenbuterol, to evaluate potential drug interactions. []
Related Compounds
Clenbuterol
Relevance: Clenbuterol was studied alongside several mucolytic drugs, including Eprazinone, to assess their physicochemical compatibility using Differential Scanning Calorimetry . This study aimed to identify potential interactions between these drugs. While the study found Eprazinone to be compatible with Clenbuterol, suggesting their co-administration might be possible, further research is needed to confirm their safety and efficacy when used together.
Ambroxol
Relevance: Ambroxol, along with other mucolytic drugs like bromhexine, tiopronin, sobrerol, and Eprazinone, was investigated for potential interactions with Clenbuterol using Differential Scanning Calorimetry . This technique helps predict physicochemical compatibility between drugs. While the study didn't find Ambroxol compatible with Clenbuterol, it highlights the importance of evaluating drug interactions, particularly when combining medications with similar therapeutic targets like Eprazinone.
Bromhexine
Relevance: Like Ambroxol, Bromhexine was included in the Differential Scanning Calorimetry study investigating potential interactions with Clenbuterol . The study aimed to identify any physicochemical incompatibilities between these drugs. Although the study did not find Bromhexine compatible with Clenbuterol, it underscores the importance of assessing drug interactions, especially when combining medications with overlapping therapeutic effects like Eprazinone.
Tiopronin
Relevance: Tiopronin was among the mucolytic drugs evaluated for potential interactions with Clenbuterol using Differential Scanning Calorimetry . The study aimed to determine the physicochemical compatibility between these drugs. Although the study did not find Tiopronin compatible with Clenbuterol, it emphasizes the need to assess drug interactions, particularly when co-administering medications with similar mechanisms of action like Eprazinone.
Sobrerol
Relevance: Similar to the previous compounds, Sobrerol was investigated for potential interactions with Clenbuterol using Differential Scanning Calorimetry . The study aimed to determine if any physicochemical incompatibilities existed between these drugs. While the study did not find Sobrerol compatible with Clenbuterol, it emphasizes the importance of evaluating drug interactions, especially when combining medications with shared therapeutic targets like Eprazinone.
Polyanionic Bronchial Mucins
Relevance: Eprazinone has shown an affinity for polyanionic bronchial mucins in in vitro studies . This interaction suggests that Eprazinone might modify the structure of bronchial mucus, potentially contributing to its mucolytic effect.
Zipeprol
Relevance: Zipeprol was mentioned alongside Eprazinone and Eprozinol as antitussive piperazine derivatives that have been associated with convulsions as a side effect . Although the specific mechanism is unclear, this information highlights a potential safety concern associated with this class of compounds.
Eprozinol
Relevance: Eprozinol was mentioned alongside Eprazinone and Zipeprol as antitussive piperazine derivatives that have been linked to convulsions as a potential adverse effect . While the exact mechanism remains unknown, this information raises a potential safety concern for this class of compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Eprazinone hydrochloride is a hydrochloride obtained by combining eprazinone with two molar equivalents of hydrochloric acid. It has a role as a mucolytic. It contains an eprazinone(2+).
Dexrazoxane Hydrochloride is the hydrochloride salt of a bisdioxopiperazine with iron-chelating, chemoprotective, cardioprotective, and antineoplastic activities. After hydrolysis to an active form that is similar to ethylenediaminetetraacetic acid (EDTA), dexrazoxane chelates iron, limiting the formation of free radical-generating anthracycline-iron complexes, which may minimize anthracycline-iron complex-mediated oxidative damage to cardiac and soft tissues. This agent also inhibits the catalytic activity of topoisomerase II, which may result in tumor cell growth inhibition. The (+)-enantiomorph of razoxane. See also: Dexrazoxane (has active moiety).
Dexrazoxane Hydrochloride is the hydrochloride salt of a bisdioxopiperazine with iron-chelating, chemoprotective, cardioprotective, and antineoplastic activities. After hydrolysis to an active form that is similar to ethylenediaminetetraacetic acid (EDTA), dexrazoxane chelates iron, limiting the formation of free radical-generating anthracycline-iron complexes, which may minimize anthracycline-iron complex-mediated oxidative damage to cardiac and soft tissues. This agent also inhibits the catalytic activity of topoisomerase II, which may result in tumor cell growth inhibition. The (+)-enantiomorph of razoxane. See also: Dexrazoxane (has active moiety).
Broad spectrum antibiotic. Inhibits bacterial protein synthesis. Binds to the 50S ribosomal subunit preventing attachment of aminoacyl tRNA and blocking of peptidyl transferase. Dextramycine is an optic isomer of chloramphenicol which is not an antibiotic.
Dextranomer, for treatment of burns; consists of three-dimensional network of dextran polymers cross-linked by epichlorohydrin; dextranomer based implants usedas a bulking agent for endoscopic treatment of pediatric structural incontinence; ingredient of dextranomer-hyaluronic acid copolymer which is used to treat primary vesicoureteral reflux.
Dextromethorphan is a 6-methoxy-11-methyl-1,3,4,9,10,10a-hexahydro-2H-10,4a-(epiminoethano)phenanthrene in which the sterocenters at positions 4a, 10 and 10a have S-configuration. It is a prodrug of dextrorphan and used as an antitussive drug for suppressing cough. It has a role as a NMDA receptor antagonist, a neurotoxin, a xenobiotic, an environmental contaminant, an antitussive, a prodrug and a oneirogen. It is functionally related to a dextrorphan. It is an enantiomer of a levomethorphan. Dextromethorphan is a levorphanol derivative and codeine analog commonly used as a cough suppressant and also a drug of abuse. Although similar in structure to other opioids, it has minimal interaction with opioid receptors. Dextromethorphan was granted FDA approval before 3 December 1957. Dextromethorphan is an Uncompetitive N-methyl-D-aspartate Receptor Antagonist and Sigma-1 Agonist. The mechanism of action of dextromethorphan is as an Uncompetitive NMDA Receptor Antagonist and Sigma-1 Receptor Agonist. Dextromethorphan is a synthetic, methylated dextrorotary analogue of levorphanol, a substance related to codeine and a non-opioid derivate of morphine. Dextromethorphan exhibits antitussive activity and is devoid of analgesic or addictive property. This agent crosses the blood-brain-barrier and activates sigma opioid receptors on the cough center in the central nervous system, thereby suppressing the cough reflex. Methyl analog of DEXTRORPHAN that shows high affinity binding to several regions of the brain, including the medullary cough center. This compound is an NMDA receptor antagonist (RECEPTORS, N-METHYL-D-ASPARTATE) and acts as a non-competitive channel blocker. It is one of the widely used ANTITUSSIVES, and is also used to study the involvement of glutamate receptors in neurotoxicity. See also: Dextromethorphan Hydrobromide (has salt form); Dextromethorphan Polistirex (has subclass); Dextromethorphan; Guaifenesin (component of).
Dextromethadone is a 6-(dimethylamino)-4,4-diphenylheptan-3-one that has (S)-configuration. It is the less active enantiomer of methadone and has very little activity on opioid receptors and mainly responsible for the inhibition of hERG K+ channels and thus for cardiac toxicity. The drug is currently under clinical development for the treatment of major depressive disorder. It has a role as a NMDA receptor antagonist and an opioid analgesic. It is an enantiomer of a levomethadone. Dextromethadone is under investigation in clinical trial NCT00588640 (Study of D-Methadone in Patients With Chronic Pain).